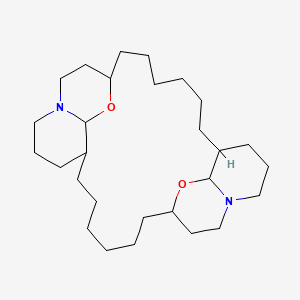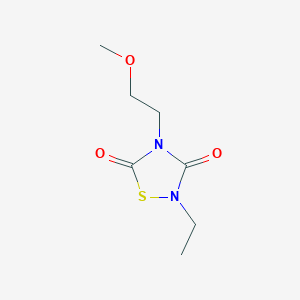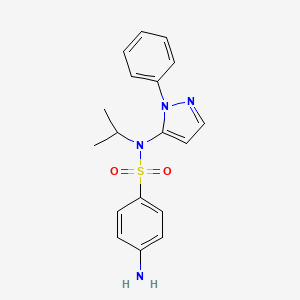![molecular formula C17H23BN2O4 B10771643 [3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid: is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Propanoylamino Group: The isoquinoline derivative is then reacted with a propanoyl chloride in the presence of a base to form the propanoylamino group.
Formation of the Boronic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, to form boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry: : The compound is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: : The compound can be used in the development of new materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid involves its interaction with biological molecules through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity by binding to active site residues. The isoquinoline moiety may also interact with various molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but lacking the isoquinoline moiety.
Isoquinoline derivatives: Compounds like berberine, which have different substituents but share the isoquinoline core.
Uniqueness
- The combination of the boronic acid and isoquinoline moieties in [3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid provides a unique set of chemical and biological properties that are not found in simpler boronic acids or isoquinoline derivatives alone.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C17H23BN2O4 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid |
InChI |
InChI=1S/C17H23BN2O4/c1-12(2)11-15(18(23)24)19-16(21)8-10-20-9-7-13-5-3-4-6-14(13)17(20)22/h3-7,9,12,15,23-24H,8,10-11H2,1-2H3,(H,19,21) |
InChI Key |
QCKLWTRAVKQTPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CCN1C=CC2=CC=CC=C2C1=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-[4-[12-[[6-[[3-(1-Benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-1,3-thiazol-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B10771560.png)


![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771575.png)
![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)

![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)

![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
